

Mechanism of action of 4-(Methylthio)-1,3,5-triazin-2-amine derivatives

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Compound of Interest

Compound Name: 4-(Methylthio)-1,3,5-triazin-2-amine

Cat. No.: B1338728

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Core Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Recent research on a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, which contain the core 4-amino-1,3,5-triazin-2-yl)methylthio structure, has elucidated a primary mechanism of their anticancer activity.[1][2] These compounds have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases.[1] A significant finding is that this activity occurs in a p53-independent manner, making these derivatives potentially effective against tumors with mutated or deficient p53, a common feature in many cancers.[1]

Furthermore, these active compounds are capable of inducing apoptosis, or programmed cell death, in cancer cells that harbor both wild-type and mutant p53.[1][2] Initial investigations into the mechanism also explored the inhibition of MDM2-p53 interactions, a common target for reactivating p53's tumor suppressor function. However, the studied compounds did not show inhibitory activity in this pathway, indicating a distinct mechanism of action.[1]

The broader class of 1,3,5-triazine derivatives has been associated with a variety of anticancer mechanisms, including the inhibition of dihydrofolate reductase (DHFR), Rad6 ubiquitin conjugating enzyme, and receptor tyrosine kinases like EGFR, as well as DNA intercalation.[3][4][5][6] However, for the specific methylthio-substituted 1,3,5-triazin-2-amine core, the most

directly evidenced mechanism is the p53-independent induction of cell cycle arrest and apoptosis.^[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of a range of **4-(Methylthio)-1,3,5-triazin-2-amine** derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from a key study are summarized below. The most active compounds demonstrated IC₅₀ values in the low micromolar range.^[1]

Compound	R ¹ Substituent	R ² Substituent	HCT-116 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	HeLa IC ₅₀ (μM)	HaCaT IC ₅₀ (μM)
54	4-CF ₃ -benzyl	4-phenylpiperazin-1-yl	3.6 ± 0.3	4.4 ± 0.3	11.0 ± 0.6	>30
55	4-CF ₃ -benzyl	4-(4-fluorophenyl)piperazin-1-yl	4.4 ± 0.3	6.5 ± 0.4	12.0 ± 0.7	>30
64	3,5-di(CF ₃)-benzyl	4-phenylpiperazin-1-yl	4.2 ± 0.3	4.5 ± 0.3	9.0 ± 0.5	>30
65	3,5-di(CF ₃)-benzyl	4-(4-fluorophenyl)piperazin-1-yl	4.8 ± 0.3	6.2 ± 0.4	11.0 ± 0.6	>30
Cisplatin	-	-	5.3 ± 0.3	10.0 ± 0.6	3.0 ± 0.2	10.0 ± 0.5

Data represents the mean ± SD from at least three independent experiments. HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer), HaCaT (non-cancerous keratinocyte cell line).^[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

- **Cell Seeding:** Cancer cell lines (e.g., HCT-116, MCF-7, HeLa) and a non-cancerous control line (e.g., HaCaT) are seeded in 96-well plates at a density of 5×10^3 cells per well.[\[6\]](#)
- **Incubation:** The cells are allowed to attach and grow for 24 hours at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** The synthesized triazine derivatives are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are treated with these concentrations for 72 hours.[\[1\]](#) A positive control (e.g., cisplatin) and a vehicle control (DMSO) are included.
- **MTT Addition:** After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.[\[7\]](#)
- **Formazan Solubilization:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[\[7\]](#)
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ values are determined from the dose-response curves.[\[7\]](#)

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle.

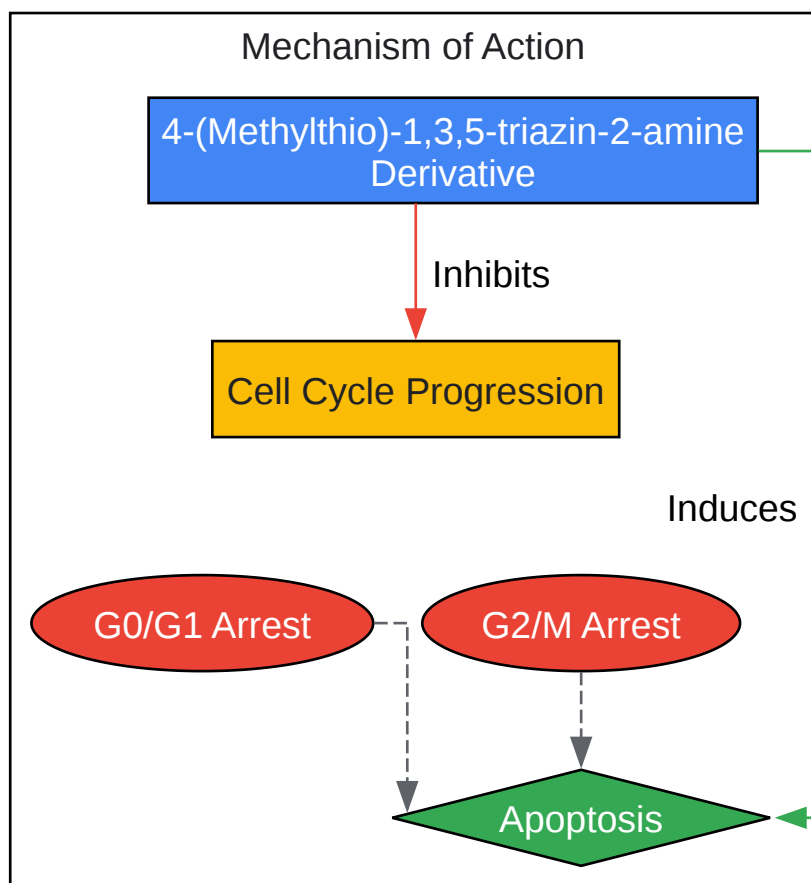
- **Cell Treatment:** Cells (e.g., HCT-116) are seeded in 6-well plates and allowed to attach. They are then treated with the test compound at specified concentrations (e.g., at its IC₅₀ value)

for 24 or 48 hours.

- **Cell Harvesting:** After treatment, both floating and attached cells are collected. The attached cells are detached using trypsin-EDTA.
- **Fixation:** The collected cells are washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol overnight at -20°C.[\[8\]](#)
- **Staining:** The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.[\[8\]](#) PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent the staining of RNA.
- **Flow Cytometry:** The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified based on their fluorescence intensity.[\[8\]](#)

Visualizations

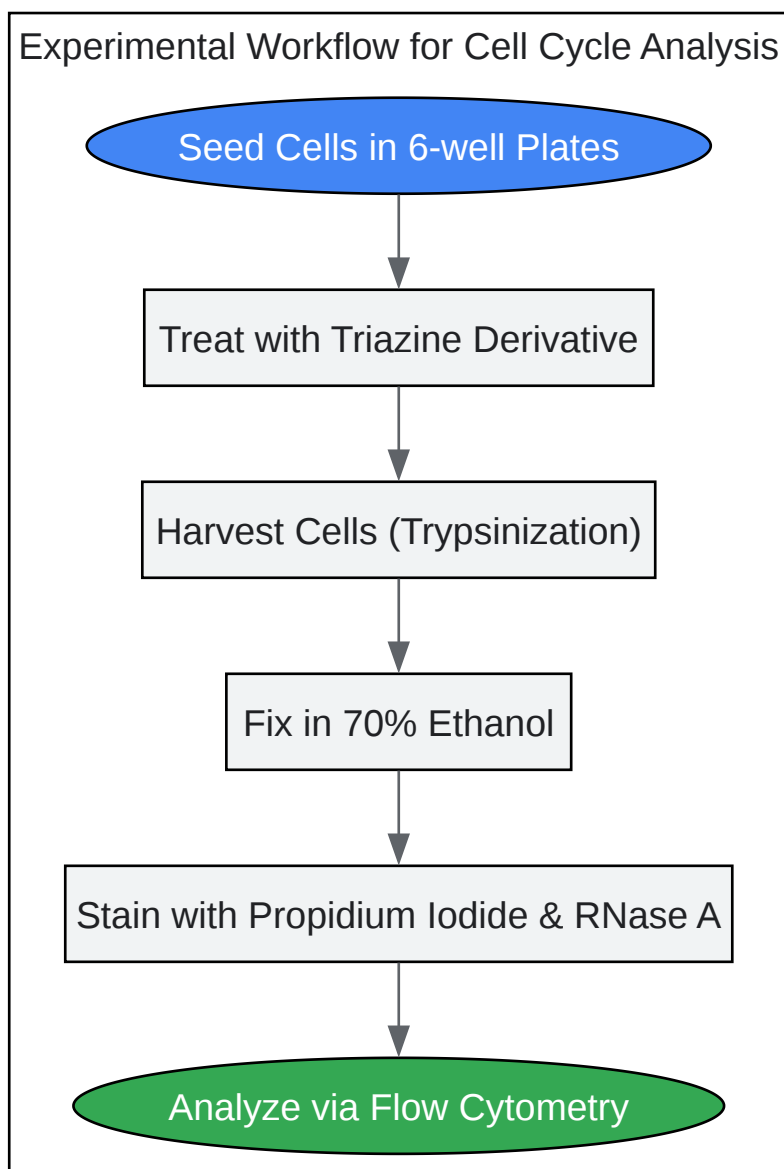
Signaling Pathway Diagram



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Caption: Proposed mechanism of action of **4-(Methylthio)-1,3,5-triazin-2-amine** derivatives.

Experimental Workflow Diagram



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Caption: Workflow for analyzing cell cycle distribution after treatment.

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